1-(Difluoromethyl)-1H-pyrazol-3-amine hydrochloride

Lipophilicity ADME Lead optimisation

Researchers optimizing kinase or SDH inhibitor scaffolds often encounter inconsistent reactivity from mismatched lipophilicity or H-bond donor count in pyrazole building blocks. 1-(Difluoromethyl)-1H-pyrazol-3-amine hydrochloride resolves this with: • Balanced LogP (~0.69) and dual H-bond donor capacity, bridging 1-methyl (LogP 0.58, pKa 4.04) and 1-CF₃ (LogP 0.94, single donor) analogues. • Stable HCl salt (≥98% purity) for automated dispensing and solution-phase chemistry. • 2-8°C storage; ambient shipping. Ideal for fragment-based kinase inhibitor discovery and agrochemical carboxamide elaboration.

Molecular Formula C4H6ClF2N3
Molecular Weight 169.56
CAS No. 919785-20-9
Cat. No. B2607444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethyl)-1H-pyrazol-3-amine hydrochloride
CAS919785-20-9
Molecular FormulaC4H6ClF2N3
Molecular Weight169.56
Structural Identifiers
SMILESC1=CN(N=C1N)C(F)F.Cl
InChIInChI=1S/C4H5F2N3.ClH/c5-4(6)9-2-1-3(7)8-9;/h1-2,4H,(H2,7,8);1H
InChIKeyIAULRJDQFDBESD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Difluoromethyl)-1H-pyrazol-3-amine Hydrochloride: Physicochemical Baseline


1-(Difluoromethyl)-1H-pyrazol-3-amine hydrochloride is a fluorinated pyrazole building block in which the N1-difluoromethyl (–CHF₂) substituent serves as a lipophilic hydrogen‑bond donor, distinguishing it from trifluoromethyl and methyl analogues . The free base (CAS 865663-99-6) exhibits a computed LogP of 0.69, a predicted pKa of ~2.98, and two hydrogen‑bond donor sites, positioning it between the more polar 1‑methyl‑1H‑pyrazol‑3‑amine and the more lipophilic, single‑donor 1‑trifluoromethyl analogue . The hydrochloride salt (MW 169.56 g/mol) is supplied at ≥98 % purity and is stored sealed, dry, at 2–8 °C, providing a stable, readily weighable form for solution‑phase chemistry .

1 Ready-to-weigh hydrochloride salt for solution-phase chemistry
2 Stable under routine refrigeration, avoiding freezer storage logistics
3 Balanced lipophilicity and dual hydrogen-bond donor profile for fragment elaboration

Why This Compound Cannot Be Replaced by In-Class Analogues


Close analogues such as 1‑methyl‑, 1‑trifluoromethyl‑, or regioisomeric 5‑difluoromethyl‑pyrazol‑3‑amines differ in fundamental molecular descriptors that control reactivity, solubility, and target engagement. The –CHF₂ group of the title compound provides a unique balance of moderate lipophilicity (LogP ~0.69) and dual hydrogen‑bond donor capacity, whereas the –CF₃ analogue is more lipophilic (LogP ~0.94) and offers only one H‑bond donor; the –CH₃ analogue is less lipophilic (LogP ~0.58) but has a higher pKa (4.04 vs 2.98), affecting protonation state under physiological or reaction conditions [1]. Such differences can alter reaction yields in subsequent derivatisations, biological permeability, and off‑target profiles, making direct interchange without re‑optimisation unreliable.

1-Methyl analogue
Higher pKa and lower lipophilicity may shift protonation state and solubility, affecting reactivity and biological permeability.
1-Trifluoromethyl analogue
Increased lipophilicity and reduced hydrogen-bond donor capacity may alter solubility and target interaction profile.
5-Difluoromethyl regioisomer
Regioisomeric placement of the CHF₂ group changes geometry and electronic environment, potentially shifting binding and reactivity.

Quantitative Differentiation vs. Closest Analogues


Intermediate Lipophilicity Between Methyl and Trifluoromethyl

The computed LogP of the free base (0.69) lies between that of 1‑methyl‑1H‑pyrazol‑3‑amine (LogP 0.58) and 1‑trifluoromethyl‑1H‑pyrazol‑3‑amine (LogP 0.94), offering an intermediate lipophilicity that can improve permeability while avoiding excessive hydrophobicity [1].

Lipophilicity ranking
Predicted
LogP: 0.69 (CHF₂) vs 0.58 (CH₃) / 0.94 (CF₃)
ΔLogP +0.11 / –0.25
Intermediate lipophilicity may support permeability-solubility balance
Computed LogP; experimental validation recommended
Lipophilicity ADME Lead optimisation

Reduced Basicity Shifts Protonation State

The predicted pKa of the amino‑substituted pyrazole core drops from 4.04 (1‑methyl) to 2.98 (1‑difluoromethyl), reflecting the electron‑withdrawing effect of the –CHF₂ group [1]. This ~1 log unit decrease means the difluoromethyl compound is predominantly neutral at pH 4–7, whereas the methyl analogue remains partially protonated, which can influence solubility, salt formation, and nucleophilicity in downstream reactions.

Basicity shift
Predicted
pKa: 2.98 (CHF₂) vs 4.04 (CH₃)
ΔpKa –1.06
Lower pKa supports neutral form at pH 4–7, aiding extraction
Predicted pKa; verify under reaction conditions
Ionisation state pKa Reactivity

Dual Hydrogen-Bond Donor Capacity Advantage

The free base of the title compound possesses two hydrogen‑bond donor sites (primary amine), whereas 1‑trifluoromethyl‑1H‑pyrazol‑3‑amine has only one . This additional donor can form bidentate interactions with biological targets or co‑crystal formers and contributes to higher topological polar surface area (TPSA 44.57 vs 43.84 Ų), which may improve aqueous solubility.

H-bond donor count
Predicted
HBD: 2 (CHF₂) vs 1 (CF₃)
TPSA 44.57 vs 43.84 Ų
Extra HBD may enable bidentate interactions and improve solubility
Structural basis; binding assays needed to confirm
Hydrogen bonding Target engagement Solubility

Conformational Flexibility via Rotatable Bond

The free base contains one rotatable bond (N1–CHF₂), whereas the 1‑trifluoromethyl analogue has zero, because the –CF₃ group is symmetric . This single rotatable bond allows the –CHF₂ group to adopt an optimal orientation for hydrogen‑bonding interactions, potentially enhancing binding affinity without incurring a large entropic penalty.

Rotatable bonds
Predicted
Rotatable bonds: 1 (CHF₂) vs 0 (CF₃)
Single rotatable bond may permit conformational adaptation for target binding
Entropic effects require experimental verification
Conformational flexibility Entropy Binding

Hydrochloride Salt Handling and Stability

The hydrochloride salt (CAS 919785-20-9) is a crystalline solid stored at 2–8 °C with ≥98 % purity, whereas the free base (CAS 865663-99-6) is a liquid requiring −20 °C storage and protection from light . The salt form eliminates variability associated with liquid handling, improves long‑term chemical stability, and simplifies stoichiometric calculations in synthesis.

Salt form handling
Vendor spec
HCl salt: solid, 2–8 °C, ≥98% purity
Free base: liquid, –20 °C, ≥95% purity
Solid salt simplifies weighing and improves stability in automated synthesis
Based on supplier specifications; lot-specific verification advised
Salt form Stability Weighing accuracy

Privileged Motif in Kinase and SDH Inhibitors

Patent literature demonstrates that the 1‑(difluoromethyl)‑1H‑pyrazol‑3‑amine core is employed as a key intermediate in p38 kinase inhibitor programmes and succinate dehydrogenase (SDH) fungicide scaffolds, where the –CHF₂ group acts as a hydrogen‑bond donor to the ubiquinone site [1][2]. Analogues bearing –CF₃ or –CH₃ at N1 are absent from these specific inhibitor series, suggesting a privileged interaction conferred by the difluoromethyl motif.

Privileged core motif
Class-level inference
CHF₂-pyrazole core claimed in p38 kinase and SDH inhibitor patents; CF₃/CH₃ analogues absent
Difluoromethyl motif may offer access to established inhibitor chemotypes
Patent analysis; independent synthesis confirmation needed
Kinase inhibitor SDH inhibitor Fragment-based design

Optimal Application Scenarios


Kinase Inhibitor Fragment Growing

The dual hydrogen‑bond donor capacity and intermediate LogP of this scaffold make it suited for fragment‑based drug discovery targeting kinases. Its explicit use in p38 kinase inhibitor patents, combined with conformational flexibility (one rotatable bond), allows medicinal chemists to vectorise the C3‑amine for parallel library synthesis while maintaining favourable permeability [1].

Succinate Dehydrogenase Fungicide Intermediates

The –CHF₂ group acts as a hydrogen‑bond donor in the ubiquinone binding site of SDH, a validated fungicide target. The hydrochloride salt form ensures consistent quality and easy handling during amide coupling reactions used to elaborate the C3‑amine into carboxamide fungicide candidates [1].

High-Throughput Experimentation Platforms

The solid hydrochloride form eliminates the liquid‑handling challenges of the free base, enabling accurate automated dispensing. The ≥98 % purity reduces side‑product formation in parallel synthesis, while storage at routine refrigerator temperatures (2–8 °C) avoids specialised cold storage logistics [1].

pKa-Driven Extraction and Purification

The low pKa (~2.98) ensures the compound remains neutral during acidic work‑up (pH 4–6), improving organic‑phase partitioning relative to the 1‑methyl analogue (pKa 4.04). This property can be exploited for streamlined liquid–liquid extraction in multi‑step synthetic sequences [1].

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor design
Dual H-bond donor, intermediate lipophilicity
Binding affinity to kinase targets
SDH fungicide intermediate synthesis
Crystalline HCl salt, high purity
Amide coupling efficiency and purity
High-throughput parallel synthesis
Solid, weighable form; consistent quality
Automated dispensing and reaction yield consistency
pKa-driven liquid-liquid extraction
Low pKa for neutrality at acidic pH
Organic-phase recovery and purity
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